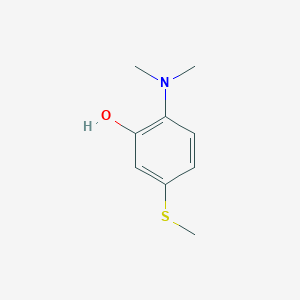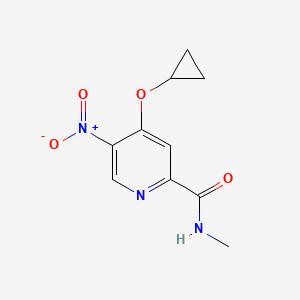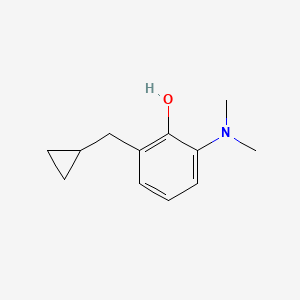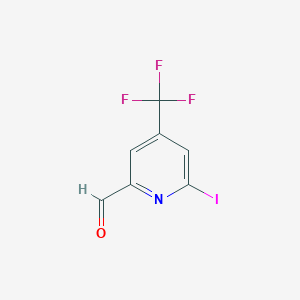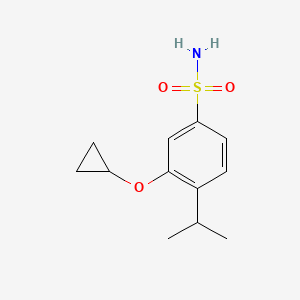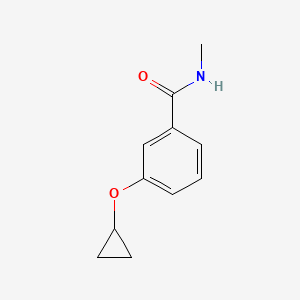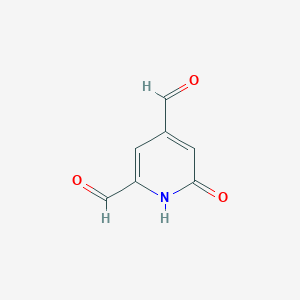
6-Hydroxypyridine-2,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxypyridine-2,4-dicarbaldehyde is a chemical compound with the molecular formula C7H5NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions and a hydroxyl group at the 6 position on the pyridine ring. It is used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypyridine-2,4-dicarbaldehyde typically involves the oxidation of 6-hydroxymethylpyridoxine derivatives. One common method includes the use of manganese dioxide as an oxidizing agent. The reaction conditions are carefully controlled to ensure regioselective oxidation, leading to the formation of the desired aldehyde groups .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves multiple steps, including acylation, esterification, reduction, and oxidation. The overall yield of the compound is optimized through careful control of reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxypyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.
Applications De Recherche Scientifique
6-Hydroxypyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of functionalized resins and fluorescent probes
Mécanisme D'action
The mechanism of action of 6-Hydroxypyridine-2,4-dicarbaldehyde involves its ability to form Schiff bases with primary amines. This reaction leads to the formation of imines, which can further participate in various biochemical pathways. The compound’s aldehyde groups are reactive and can form covalent bonds with nucleophilic sites on biomolecules, influencing their function .
Comparaison Avec Des Composés Similaires
2,6-Pyridinedicarboxaldehyde: Similar in structure but lacks the hydroxyl group at the 6 position.
Pyridine-2,4-dicarboxaldehyde: Another derivative with carboxaldehyde groups at the 2 and 4 positions but without the hydroxyl group.
Uniqueness: 6-Hydroxypyridine-2,4-dicarbaldehyde is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows for additional chemical modifications. This makes it a versatile compound in synthetic chemistry and biochemical applications .
Propriétés
Numéro CAS |
1393544-03-0 |
|---|---|
Formule moléculaire |
C7H5NO3 |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
6-oxo-1H-pyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-6(4-10)8-7(11)2-5/h1-4H,(H,8,11) |
Clé InChI |
BOTLMJWAMHJWJG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





